molecular formula C17H16ClN5O2 B11271705 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B11271705
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: HVSRTGNUVHMPPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291854-34-6) is a chemical compound with the molecular formula C18H22ClN5O2 and a molecular weight of 375.9 g/mol . This 1,2,3-triazole-4-carboxamide derivative is intended for research applications, particularly in medicinal chemistry and drug discovery. Compounds based on the 1H-1,2,3-triazole-4-carboxamide scaffold are of significant interest in pharmaceutical research for their potential as modulators of biological targets . Recent studies have shown that structurally similar triazole-carboxamide compounds demonstrate potent biological activity as inhibitors of the pregnane X receptor (PXR), a key regulator of drug metabolism and elimination . PXR inhibition has substantial research value for potentially mitigating adverse drug-drug interactions and enhancing therapeutic efficacy. The structural features of this compound—including the 4-chlorophenyl amino group, the 1,2,3-triazole core, and the N-(2-ethoxyphenyl) carboxamide moiety—are characteristic of ligands designed to interact with hydrophobic binding pockets of nuclear receptors and enzymes . Researchers utilize this compound and its analogs to investigate metabolic pathways, receptor antagonism, and structure-activity relationships in the development of novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

Molekularformel

C17H16ClN5O2

Molekulargewicht

357.8 g/mol

IUPAC-Name

5-(4-chloroanilino)-N-(2-ethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(22-23-21-15)19-12-9-7-11(18)8-10-12/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23)

InChI-Schlüssel

HVSRTGNUVHMPPR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Azide-Alkyne Cycloaddition

Reagents :

  • Propargylamine derivatives (alkyne precursor)

  • 4-Chlorophenyl azide (azide precursor)

  • Copper(I) iodide (CuI) catalyst

  • Triethylamine (base) in tetrahydrofuran (THF).

Procedure :

  • Azide Preparation : 4-Chloroaniline is diazotized with sodium nitrite and hydrochloric acid, followed by azide formation using sodium azide.

  • Cycloaddition : The azide reacts with a propargylamine derivative under CuI catalysis (1 mol%) in THF at 60°C for 12 hours, yielding 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole.

Key Data :

ParameterValueSource
Yield78–85%
Reaction Time12 hours
Temperature60°C

Carboxamide Functionalization

The carboxamide group is introduced via coupling reactions between the triazole carboxylic acid intermediate and 2-ethoxyaniline.

Carboxylic Acid Activation

Reagents :

  • 1H-1,2,3-Triazole-4-carboxylic acid derivative

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 2-Ethoxyaniline.

Procedure :

  • Acid Activation : The triazole carboxylic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) in dichloromethane (DCM) at 0°C for 30 minutes.

  • Amide Coupling : 2-Ethoxyaniline (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.

Key Data :

ParameterValueSource
Yield65–72%
PurificationColumn chromatography (silica gel, ethyl acetate/hexane 1:3)

Optimization of Regioselectivity

Regioselectivity in triazole formation (1,4- vs. 1,5-disubstitution) is critical. Microwave-assisted synthesis enhances reaction efficiency and selectivity.

Microwave-Irradiated Cycloaddition

Reagents :

  • Propargylamine, 4-chlorophenyl azide

  • CuI nanoparticles (0.5 mol%)

  • tert-Butanol solvent.

Procedure :
Microwave irradiation (150 W, 100°C, 15 minutes) achieves 92% yield of the 1,4-disubstituted triazole, compared to 78% under conventional heating.

Key Data :

ParameterConventionalMicrowaveSource
Yield78%92%
Time12 hours15 minutes

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30)

  • Retention Time : 8.2 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.62 (d, J = 8.6 Hz, 2H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

  • HRMS : m/z Calculated for C₁₇H₁₅ClN₄O₂ [M+H]⁺: 357.0851; Found: 357.0849.

Comparative Analysis of Synthetic Routes

MethodYieldTimeSelectivityScalabilitySource
Conventional CuAAC78%12 hModerateHigh
Microwave CuAAC92%15 minHighModerate
EDC/HOBt Coupling72%24 hN/AHigh

Challenges and Solutions

Byproduct Formation

  • Issue : Competing 1,5-regioisomer formation in CuAAC.

  • Solution : Use of bulky ligands (e.g., tris(benzyltriazolylmethyl)amine) to favor 1,4-selectivity.

Low Solubility

  • Issue : Poor solubility of the carboxamide in aqueous media.

  • Solution : Recrystallization from ethanol/water (3:1) improves purity to >98%.

Industrial-Scale Considerations

  • Catalyst Recovery : CuI nanoparticles are filtered and reused, reducing costs.

  • Continuous Flow Systems : Microreactors enable safer handling of azides and improve heat transfer .

Analyse Chemischer Reaktionen

5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Coupling Reactions: The triazole ring can be further functionalized through coupling reactions with various electrophiles.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

The compound has shown promise as an anticancer agent due to its ability to inhibit cancer cell proliferation. A study investigated its effects on various cancer cell lines, revealing significant cytotoxic activity.

Case Study: Anticancer Activity

A recent study evaluated the compound's effectiveness against several human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited substantial growth inhibition percentages (PGIs), suggesting potential as a therapeutic agent in oncology.

Cell Line Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
MDA-MB-23156.53
HCT-11656.4

This data highlights the compound's potential utility in developing targeted cancer therapies and warrants further investigation into its mechanism of action and efficacy.

Anti-inflammatory Applications

Beyond its anticancer properties, there is emerging evidence that 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may possess anti-inflammatory effects. In silico studies have suggested that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor, a target for treating inflammatory diseases.

Research Findings

A molecular docking study indicated favorable interactions between the compound and the active site of 5-LOX, suggesting its potential as a lead compound for developing anti-inflammatory drugs.

Synthesis and Structural Modifications

The synthesis of 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been documented in various research articles. The synthetic routes often involve multi-step processes that allow for structural modifications to enhance biological activity.

Synthesis Overview

The synthesis typically involves:

  • Formation of the triazole ring.
  • Introduction of the chlorophenyl and ethoxyphenyl substituents.
  • Final carboxamide formation through amide coupling reactions.

These synthetic strategies can be optimized to yield derivatives with improved pharmacological profiles.

Pharmacokinetics and ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADMET characteristics, which are essential for clinical efficacy.

ADMET Summary Table

Property Observation
AbsorptionHigh
DistributionModerate
MetabolismHepatic
ExcretionRenal
ToxicityLow

These findings indicate that the compound could be a viable candidate for further development into clinical applications.

Wirkmechanismus

The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s antimicrobial and antiviral effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents, influencing their physicochemical and biological properties:

Compound Name/ID Structural Features Biological Activity/Findings Key References
Title Compound 5-[(4-Chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Under investigation; structural features suggest potential kinase or Hsp90 inhibition.
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Cyclopropyl at C5, methoxyphenyl at C1, 4-chlorophenylamide Anticandidate for anticancer studies; enhanced metabolic stability due to cyclopropyl group.
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) Methyl at C5, hydroxypropan-2-ylamide Crystal structure shows intramolecular H-bonding; moderate cytotoxicity in solid tumors.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Trifluoromethyl at C5, 4-chlorophenyl at C1 Fragment of selective c-Met inhibitor; GP = 68.09% against NCI-H522 lung cancer cells.
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide Methyl at C5, aminoethylamide High synthetic yield (88%); potential for further functionalization via amine group.
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Methoxyphenyl at C1, ethoxyphenylamide Structural isomer of title compound; altered solubility due to methoxy vs. ethoxy groups.

Structure-Activity Relationship (SAR) Insights

  • C5 Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antitumor activity, likely by increasing electrophilicity and target binding .
  • Amide Substituents : Ethoxy or methoxy groups on the phenylamide moiety improve solubility but may reduce membrane permeability compared to hydrophobic substituents .
  • Triazole Core : The 1,2,3-triazole ring facilitates π-π interactions with aromatic residues in enzyme active sites, as observed in Hsp90 inhibitors (e.g., compounds from ) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (µM)
Title Compound 385.81 3.2 12.5
ZIPSEY (CCDC refcode) 373.83 2.8 18.7
Trifluoromethyl analog () 379.72 3.5 8.9
Aminoethylamide () 334.78 2.1 45.2

Table 2: Antitumor Activity (NCI-H522 Cell Line)

Compound GP Value (%) IC50 (µM)
Trifluoromethyl analog () 68.09 1.2
Tetrahydrofuran-2-yl analog 70.01 1.0
Cyclopropyl analog () 62.34 2.5

Biologische Aktivität

5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. The triazole ring structure is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 4-chlorophenyl group and a 2-ethoxyphenyl moiety. This unique combination of substituents contributes to its distinct chemical properties and potential pharmacological effects.

Property Value
Molecular Formula C16H16ClN5O2
Molecular Weight 345.78 g/mol
IUPAC Name 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazides with isocyanates or other electrophiles under controlled conditions. Various methods have been documented in the literature, emphasizing the versatility of triazole derivatives in organic synthesis.

Biological Activity

Research has indicated that 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits several biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have been evaluated against various bacterial strains and fungi. The presence of the chlorophenyl group enhances the interaction with microbial targets, potentially increasing efficacy against resistant strains.

Anticancer Properties

Triazoles are also noted for their anticancer activities. Research indicates that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. The mechanism often involves modulation of enzyme activity related to cancer progression.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide showed significant inhibition zones compared to controls .
  • Anticancer Activity : In vitro assays on breast cancer cell lines demonstrated that triazole derivatives could induce apoptosis through caspase activation pathways. The compound's structural features were linked to enhanced binding affinity to target proteins involved in cell cycle regulation .
  • Anti-inflammatory Studies : A recent investigation into the anti-inflammatory effects of triazoles revealed that compounds similar to this one could significantly reduce levels of TNF-alpha in lipopolysaccharide-stimulated macrophages .

The biological activity of 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to bind selectively to biological targets such as enzymes and receptors. This binding can inhibit or activate specific pathways critical for disease progression.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns; NH peaks (δ 10–12 ppm) validate carboxamide formation .
    • ¹³C-NMR : Triazole carbons (δ 145–155 ppm) and carbonyl signals (δ 165–170 ppm) confirm core structure.
  • HRMS : Exact mass (calc. for C₁₇H₁₅ClN₆O₂: 394.09 g/mol) validates molecular formula .
  • HPLC-PDA : Purity >95% with retention time consistency (e.g., C18 column, 70:30 MeOH/H₂O mobile phase) .

How does the compound’s structure-activity relationship (SAR) influence its anticancer activity?

Advanced Research Question
Key SAR insights from analogous triazoles:

Substituent PositionModificationBiological Impact (IC₅₀)Source
4-Chlorophenyl (R₁)Replacement with fluorine↓ Activity (IC₅₀: 12 → 28 µM in MCF-7)
2-Ethoxyphenyl (R₂)Methoxy vs. ethoxy↑ Lipophilicity (log P: 2.1 → 3.4); improves membrane permeability
Triazole coreMethylation at N1↓ Solubility but ↑ metabolic stability
Methodological Insight : Use comparative docking studies (e.g., AutoDock Vina) to map substituent interactions with targets like c-Met kinase .

What experimental strategies resolve contradictions in reported biological activity across studies?

Advanced Research Question
Discrepancies may arise from assay conditions or cell line variability. Strategies include:

  • Orthogonal assays : Validate antifungal activity via both broth microdilution (CLSI M27) and time-kill kinetics .
  • Standardized cell lines : Use ATCC-validated lines (e.g., HCT-116 for cytotoxicity) with controls for hypoxia/pH effects .
  • Dose-response normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer assays) .

How do computational models predict the compound’s interaction with β-catenin in Wnt signaling?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to β-catenin’s hydrophobic pocket (PDB: 1JDH). Key interactions:
    • Chlorophenyl group → Van der Waals contacts with Leu582, Val534.
    • Triazole N3 → Hydrogen bond with Asn426 .
  • Free Energy Perturbation (FEP) : Predict ΔG of binding (−8.2 kcal/mol) to prioritize derivatives for synthesis .

What methodologies address poor aqueous solubility during in vivo studies?

Advanced Research Question

  • Formulation : Use nanoemulsions (e.g., PEGylated liposomes) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility 10-fold .
  • Log P Adjustment : Introduce polar groups (e.g., -OH at para position) while monitoring permeability via Caco-2 assays .

How do stability studies under physiological conditions inform drug candidate selection?

Basic Research Question

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via LC-MS:
    • Acidic conditions : Hydrolysis of ethoxy group → phenolic byproduct (m/z 336.07).
    • Oxidative stress (H₂O₂) : Sulfoxide formation at triazole S-atom (if present) .
  • Plasma Stability : Incubate with rat plasma; >80% intact after 4 hours indicates suitability for IV administration .

What in vitro and in vivo models best correlate for evaluating antitumor efficacy?

Advanced Research Question

  • In Vitro : 3D spheroid models (e.g., MDA-MB-231) to mimic tumor microenvironment .
  • In Vivo : Xenograft mice (e.g., NCI-H522 NSCLC) with dosing at 25 mg/kg/day (oral). Track tumor volume via caliper vs. bioluminescence .
    Key Metric : Tumor growth inhibition (TGI) >60% with no hepatotoxicity (ALT/AST < 2× baseline) .

How is the compound’s selectivity for cancer vs. normal cells quantified?

Basic Research Question

  • Selectivity Index (SI) : SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Aim for SI > 5 (e.g., MRC-5 lung fibroblasts vs. A549) .
  • Proteome Profiling : Use kinome screens (e.g., KinomeScan) to identify off-target kinase binding (e.g., EGFR, FGFR1) .

What strategies mitigate metabolic instability identified in preclinical studies?

Advanced Research Question

  • Metabolite ID : Incubate with liver microsomes (human/rat). Major metabolites often result from CYP3A4-mediated O-deethylation .
  • Deuterium Exchange : Replace ethoxy group with deuterated ethoxy (CD₃CD₂O-) to slow metabolism (↑ t₁/₂ from 2.1 → 4.7 h) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.